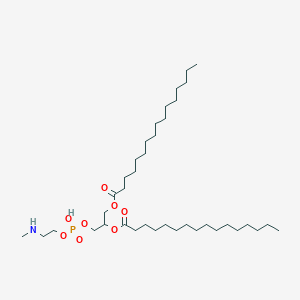

16:0 Monomethyl PE

Beschreibung

Eigenschaften

CAS-Nummer |

3930-13-0 |

|---|---|

Molekularformel |

C38H76NO8P |

Molekulargewicht |

706.0 g/mol |

IUPAC-Name |

[2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate |

InChI |

InChI=1S/C38H76NO8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39-3)47-38(41)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36,39H,4-35H2,1-3H3,(H,42,43) |

InChI-Schlüssel |

QSBINWBNXWAVAK-UHFFFAOYSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH2+]C)OC(=O)CCCCCCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCCCCCCCCC |

Andere CAS-Nummern |

3930-13-0 |

Physikalische Beschreibung |

Solid |

Synonyme |

1,2-Dipalmitoyl-sn-glycero-3-phospho-N-monomethylethanolamine; Hexadecanoic Acid (1R)-1-(3-hydroxy-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl ester; L-1,2-Dipalmitin 2-(Methylamino)ethyl Hydrogen Phosphate; Hexadecanoic Acid (R)-1-(3-H |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 16:0 Monomethyl PE

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 Monomethyl Phosphatidylethanolamine (B1630911) (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl), hereafter referred to as 16:0 monomethyl PE, is a glycerophospholipid that plays a crucial role as an intermediate in the biosynthesis of phosphatidylcholine (PC).[1] As a member of the N-methylated phosphatidylethanolamine series, its structure and properties are of significant interest in the fields of membrane biophysics, lipidomics, and drug delivery systems. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological context of this compound, along with detailed experimental protocols for its synthesis, purification, and analysis.

Chemical Structure and Properties

This compound is a glycerophospholipid with a glycerol (B35011) backbone esterified with two palmitic acid (16:0) chains at the sn-1 and sn-2 positions. The sn-3 position is attached to a phosphate (B84403) group, which is further esterified to a monomethylated ethanolamine (B43304) headgroup.[2]

The IUPAC name for this lipid is [(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(methylazaniumyl)ethyl phosphate.[3]

Physicochemical Properties

The progressive methylation of the ethanolamine headgroup from phosphatidylethanolamine (PE) to PC imparts significant changes in the physicochemical properties of the lipid. These alterations influence membrane fluidity, packing, and curvature. The following table summarizes key quantitative data for the 16:0 series of N-methylated PEs.

| Property | 1,2-Dipalmitoyl-PE (DPPE) | 1,2-Dipalmitoyl-monomethyl-PE (DPMePE) | 1,2-Dipalmitoyl-dimethyl-PE (DPMe2PE) | 1,2-Dipalmitoyl-PC (DPPC) |

| Molecular Formula | C₃₇H₇₄NO₈P[4] | C₃₈H₇₆NO₈P[5] | C₃₉H₇₈NO₈P | C₄₀H₈₀NO₈P |

| Molecular Weight ( g/mol ) | 691.96[6] | 705.986[5] | 720.01 | 734.04 |

| Exact Mass (Da) | 691.515205[4] | 705.530855[3] | 719.5465 | 733.5621 |

| Main Phase Transition Temperature (Tm) (°C) | 63[7] | 54.5[7] | 46.5[7] | 41[7] |

Biological Significance: The Phosphatidylethanolamine N-Methyltransferase (PEMT) Pathway

This compound is a key intermediate in the de novo synthesis of phosphatidylcholine in the liver, a pathway catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT).[3][8] This pathway involves the sequential methylation of PE, using S-adenosyl-L-methionine (SAM) as the methyl donor, to form monomethyl PE, dimethyl PE, and finally PC.[3] The PEMT pathway is crucial for maintaining the PC/PE ratio in cellular membranes, which is vital for membrane integrity and function.[8]

Caption: The sequential methylation of PE to PC by the enzyme PEMT.

Experimental Protocols

Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl

A general synthetic route for N-methylated phosphatidylethanolamines can be adapted from methods for synthesizing related phospholipids.[9][10][11]

Materials:

-

2-(N-methyl-N-tert-butoxycarbonylamino)ethyl phosphorodichloridate

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Trifluoroacetic acid (TFA)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, water mixtures)

Procedure:

-

Phosphorylation: Dissolve 1,2-dipalmitoyl-sn-glycerol in anhydrous DCM. In a separate flask, dissolve 2-(N-methyl-N-tert-butoxycarbonylamino)ethyl phosphorodichloridate in anhydrous DCM. Cool both solutions to 0°C. Add the phosphorodichloridate solution dropwise to the diacylglycerol solution in the presence of anhydrous pyridine, which acts as a base. Stir the reaction at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).

-

Hydrolysis: Add water to the reaction mixture to hydrolyze the remaining P-Cl bond. Stir for 2-4 hours.

-

Extraction: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl and water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Deprotection: Dissolve the resulting protected phospholipid in a mixture of DCM and TFA. Stir at room temperature for 1-2 hours to remove the Boc protecting group.

-

Purification: Neutralize the reaction mixture with a base (e.g., triethylamine) and concentrate. Purify the crude this compound by silica gel column chromatography using a gradient of chloroform/methanol/water.

-

Characterization: Confirm the structure and purity of the final product by thin-layer chromatography (TLC), mass spectrometry, and NMR spectroscopy.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of N-methylated phosphatidylethanolamines can be achieved using reversed-phase HPLC.[12][13]

Instrumentation and Columns:

-

HPLC system with a UV or evaporative light scattering detector (ELSD).

-

Reversed-phase C8 or C18 column.

Mobile Phase:

-

A gradient system is typically used. For example, a gradient of acetonitrile/methanol and water with a modifier like formic acid or ammonium (B1175870) formate.

Procedure:

-

Sample Preparation: Dissolve the crude lipid mixture in the initial mobile phase solvent.

-

Injection and Separation: Inject the sample onto the HPLC column. Run a gradient elution to separate the different N-methylated species. The elution order is typically PE, monomethyl PE, dimethyl PE, and PC, with increasing methylation leading to decreased retention time on a reversed-phase column.

-

Fraction Collection and Analysis: Collect the fractions corresponding to the desired peak. Analyze the purity of the collected fractions by analytical HPLC or mass spectrometry.

Analysis by Mass Spectrometry

Mass spectrometry is a powerful tool for the identification and quantification of this compound.[14][15][16]

Instrumentation:

-

Electrospray ionization (ESI) source coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

Sample Preparation:

-

Extract lipids from the sample using a modified Bligh-Dyer or Folch method.

-

Reconstitute the dried lipid extract in a suitable solvent for infusion or LC-MS analysis (e.g., methanol/chloroform).

Analytical Procedure (LC-MS/MS):

-

Chromatographic Separation: Separate the lipid classes using reversed-phase or HILIC chromatography.

-

Mass Spectrometric Detection:

-

Positive Ion Mode: this compound will be detected as the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): Collision-induced dissociation (CID) of the precursor ion will generate characteristic fragment ions. For monomethyl PE, a neutral loss corresponding to the monomethyl phosphoethanolamine headgroup is a key diagnostic feature.[14] Additionally, fragment ions corresponding to the loss of the palmitic acid chains will be observed.

-

Precursor Ion Scanning or Neutral Loss Scanning: These scan modes on a triple quadrupole mass spectrometer can be used to selectively detect lipids containing the monomethyl phosphoethanolamine headgroup.

-

Caption: A typical workflow for the analysis of this compound using LC-MS/MS.

References

- 1. uniprot.org [uniprot.org]

- 2. researchgate.net [researchgate.net]

- 3. Phosphatidylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 4. 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine | C37H74NO8P | CID 445468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. Thermotropic and barotropic phase transitions of N-methylated dipalmitoylphosphatidylethanolamine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHO-(N-METHYL)-ETHANOLAMINE synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis of the diastereoisomers of 1,2-dipalmitoyl-sn-glycero-3-thiophosphorylethanolamine and their stereospecific hydrolysis by phospholipases A2 and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN103087090B - Synthetic method of 2-dipalmitoyl-sn-glycero-3-phosphoethanolamine - Google Patents [patents.google.com]

- 12. Structural insights into phosphatidylethanolamine N-methyltransferase PmtA mediating bacterial phosphatidylcholine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. electronicsandbooks.com [electronicsandbooks.com]

- 14. Improved method for quantitative analysis of methylated phosphatidylethanolamine species and its application for analysis of diabetic mouse liver samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scispace.com [scispace.com]

An In-Depth Technical Guide to the 16:0 Monomethyl-Phosphatidylethanolamine (PE) Biosynthesis Pathway

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phospholipid metabolism is a cornerstone of cellular function, critical for membrane integrity, signaling, and bioenergetics. Within this complex network, the de novo synthesis of phosphatidylcholine (PC) via the methylation of phosphatidylethanolamine (B1630911) (PE) represents a vital pathway, particularly in the liver. This pathway is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT). The initial, rate-limiting step of this process is the formation of monomethyl-phosphatidylethanolamine (MMPE), a transient but crucial intermediate. This guide provides a detailed technical overview of the biosynthesis of a specific MMPE species, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl (16:0 monomethyl PE), focusing on the core enzymatic reaction, its regulation, metabolic integration, and the experimental methodologies used for its study. Understanding this pathway is paramount for professionals investigating metabolic disorders such as nonalcoholic fatty liver disease (NAFLD), cardiovascular disease, and cancer, where PEMT activity is often dysregulated.

The Core Biosynthesis Pathway

The conversion of PE to PC is a three-step sequential methylation process that occurs primarily on the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAMs).[1][2] The sole enzyme responsible for all three steps is Phosphatidylethanolamine N-methyltransferase (PEMT; EC 2.1.1.17).[1][3] The universal methyl donor for these reactions is S-adenosyl-L-methionine (SAM).

The pathway proceeds as follows:

-

Step 1 (Rate-Limiting): Phosphatidylethanolamine (PE) is methylated to form Monomethyl-PE (MMPE).

-

Step 2: MMPE is further methylated to form Dimethyl-PE (DMPE).

-

Step 3: DMPE undergoes a final methylation to yield Phosphatidylcholine (PC).

This guide focuses on the initial and rate-limiting step where a PE molecule containing two 16-carbon saturated fatty acyl chains (palmitic acid), known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, is converted to this compound.[3][4] While PEMT can act on various PE molecular species, the 16:0 variant is a key substrate in cellular membranes.[5]

Enzymology and Regulation of PEMT

The activity of PEMT is tightly controlled at multiple levels, ensuring phospholipid homeostasis.

-

Enzyme Structure: Mammalian PEMT is a 22.3 kDa integral membrane protein located in the ER and MAMs.[6] Kinetic analyses suggest a single substrate-binding site accommodates PE, MMPE, and DMPE.[3]

-

Substrate Availability: PEMT activity is highly dependent on the concentrations of its substrates. Low levels of PE or the methyl donor SAM will inhibit the enzyme's function.[3][6]

-

Product Inhibition: S-adenosyl-L-homocysteine (SAH), the by-product of the methylation reaction, is a potent competitive inhibitor of PEMT with respect to SAM.[7] The cellular SAM/SAH ratio is therefore a critical index of methylating capacity and a key regulator of the PEMT pathway.[1]

-

Transcriptional Control: The expression of the PEMT gene is regulated by several factors. The transcription factor Sp1 acts as a negative regulator.[6] Conversely, estrogen has been identified as a positive activator, inducing PEMT gene expression in hepatocytes, which may explain gender differences in choline (B1196258) deficiency susceptibility.[6][8] This highlights a direct link between hormonal signaling and phospholipid metabolism.

Quantitative Data Summary

Quantitative analysis of MMPE is challenging due to its transient nature and trace-level abundance in most tissues.[9] However, data from kinetic studies and lipidomic profiling provide valuable insights.

| Parameter | Value | Organism/System | Comments | Reference |

| Apparent Km (PE) | 57 µM | Saccharomyces cerevisiae (microsomes) | Represents the affinity for the initial substrate in the yeast system. | [7] |

| Apparent Km (SAM) | 110 µM | S. cerevisiae (with PE as substrate) | Shows the affinity for the methyl donor during the first methylation step. | [7] |

| Apparent Km (PMME) | 380 µM | S. cerevisiae (microsomes) | The second methylation step has a lower affinity for its substrate compared to the first. | [7] |

| Apparent Km (PDME) | 180 µM | S. cerevisiae (microsomes) | The third methylation step shows intermediate substrate affinity. | [7] |

| Ki of SAH (vs. SAM) | 12 µM | S. cerevisiae (with PE as substrate) | Demonstrates potent competitive inhibition by the SAH by-product. | [7] |

| MMPE/DMPE Levels | No significant change | Liver of STZ-induced diabetic mice | While total PE and PC levels changed, the intermediates remained stable, suggesting rapid turnover. | [9][10] |

| PC Contribution | ~30% | Mammalian Liver | The PEMT pathway is responsible for approximately 30% of total hepatic PC synthesis. | [1] |

Experimental Protocols

Protocol: In Vitro Assay of PEMT Activity

This protocol measures the transfer of a radiolabeled methyl group from SAM to a phospholipid substrate, providing a quantitative measure of total PEMT activity.

Materials:

-

Cell/tissue homogenate or microsomal fraction (source of PEMT).

-

Assay Buffer: 125 mM Tris-HCl, pH 9.2, with 5 mM DTT.[11][12]

-

Substrate: 0.4 mM phosphatidyldimethylethanolamine (PDME) or other suitable PE species. (Note: PDME is often used to simplify the assay to a single methylation step).[11][13]

-

Methyl Donor: 200 µM S-adenosyl-L-methionine (SAM) containing 0.5 µCi S-adenosyl-L-[methyl-³H]methionine.[11][12]

-

Stopping Solution: Chloroform/methanol (2:1 or 1:1, v/v).[14]

-

Scintillation fluid and counter.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine 50 µg of protein (homogenate/microsomes) with the assay buffer.

-

Initiate Reaction: Add the substrate (PDME) and the SAM/[³H]SAM mixture to start the reaction. The final reaction volume is typically 100-200 µL.

-

Incubation: Incubate the reaction at 37°C for 15-30 minutes. Ensure the reaction is within the linear range for time and protein concentration.[15]

-

Stop Reaction: Terminate the reaction by adding 2 mL of the ice-cold chloroform/methanol stopping solution.[14]

-

Phase Separation: Add ~0.5 mL of 0.9% NaCl (or similar aqueous solution) and vortex thoroughly. Centrifuge to separate the organic and aqueous phases. The radiolabeled phospholipid product will partition into the lower organic phase, while the unreacted [³H]SAM remains in the upper aqueous phase.

-

Quantification: Carefully transfer a known volume of the lower organic phase to a scintillation vial. Evaporate the solvent, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Calculation: Convert CPM to nmol of methyl groups incorporated per mg of protein per minute (or hour) by comparing to a standard curve of known [³H]SAM radioactivity.

Protocol: Quantification of this compound by Shotgun Lipidomics

Shotgun lipidomics using multidimensional mass spectrometry (MDMS) is a powerful, high-throughput method for identifying and quantifying specific lipid species, including low-abundance intermediates like MMPE, directly from a total lipid extract.[16][17]

Methodology:

-

Lipid Extraction: Extract total lipids from the biological sample (e.g., tissue homogenate, plasma) using a standard method like the Folch or Bligh-Dyer procedure.[18]

-

Sample Preparation: Resuspend the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform). For accurate quantification, add a known amount of an internal standard, such as a non-endogenous or isotopically labeled PE or PC species.

-

Mass Spectrometry Analysis:

-

Instrumentation: Utilize a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[18]

-

Infusion: Directly infuse the lipid extract into the mass spectrometer (direct-infusion or "shotgun" approach).[18]

-

Detection Strategy: To specifically detect MMPE species, employ a Neutral Loss Scan (NLS). The fragmentation of MMPE molecules in the mass spectrometer results in the neutral loss of a specific mass corresponding to the methylated headgroup. For lithiated MMPE adducts, a neutral loss of 65.1 Da can be used for sensitive detection.[9]

-

Acquisition: Set the mass spectrometer to scan for all precursor ions that lose the specific neutral mass (e.g., 65.1 Da). The resulting spectrum will show peaks corresponding to the molecular ions of all MMPE species present in the sample. The peak at the m/z corresponding to 16:0/16:0 MMPE can then be identified.

-

-

Quantification: The abundance of this compound is determined by comparing the intensity of its corresponding peak in the NLS spectrum to the intensity of the peak from the co-analyzed internal standard.[17]

References

- 1. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphatidylethanolamine N-methyltransferase from liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphatidylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 4. avantiresearch.com [avantiresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Physiological roles of phosphatidylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphatidylethanolamine methyltransferase and phospholipid methyltransferase activities from Saccharomyces cerevisiae. Enzymological and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Scholarly Article or Book Chapter | Phosphatidylethanolamine N -methyltransferase ( PEMT ) gene expression is induced by estrogen in human and mouse primary hepatocytes | ID: gf06g909z | Carolina Digital Repository [cdr.lib.unc.edu]

- 9. Improved method for quantitative analysis of methylated phosphatidylethanolamine species and its application for analysis of diabetic mouse liver samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improved method for quantitative analysis of methylated phosphatidylethanolamine species and its application for analysis of diabetic-mouse liver samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 13. Phosphatidylethanolamine N-methyltransferase (PEMT) gene expression is induced by estrogen in human and mouse primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Assay to Measure Phosphatidylethanolamine Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atlasofscience.org [atlasofscience.org]

- 16. Novel Advances in Shotgun Lipidomics for Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MULTI-DIMENSIONAL MASS SPECTROMETRY-BASED SHOTGUN LIPIDOMICS AND NOVEL STRATEGIES FOR LIPIDOMIC ANALYSES - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Shotgun Lipidomics—Principles, Applications, and Best Practices - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

The Intermediary Lipid MMPE(16:0/16:0): A Critical Node in Cellular Signaling Through Phospholipid Methylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-monomethyl-phosphatidylethanolamine (MMPE), particularly the 16:0/16:0 species, occupies a critical, albeit often overlooked, position in the landscape of cellular lipidomics and signaling. While not a classical second messenger, its role as a key intermediate in the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway places it at a crucial juncture in maintaining membrane composition and, consequently, influencing a myriad of signaling events. This technical guide provides a comprehensive overview of the current understanding of MMPE(16:0/16:0), focusing on its biosynthesis, its indirect influence on cell signaling through the regulation of the phosphatidylethanolamine to phosphatidylcholine ratio, and the methodologies employed to study its function.

Introduction: The Significance of Phospholipid Methylation

Cellular membranes are dynamic structures whose composition is tightly regulated to ensure proper function. The balance between different phospholipid species is paramount for maintaining membrane fluidity, curvature, and the localization and function of membrane-associated proteins.[1][2] The methylation of phosphatidylethanolamine (PE) to phosphatidylcholine (PC) is a fundamental process in many cell types, providing an alternative route to the Kennedy pathway for PC biosynthesis.[3] This pathway, catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT), proceeds through two intermediate steps: the formation of N-monomethyl-phosphatidylethanolamine (MMPE) and N,N-dimethyl-phosphatidylethanolamine (DMPE).[3] MMPE(16:0/16:0), a specific molecular species of MMPE with two palmitic acid chains, serves as the first committed intermediate in this pathway. While direct signaling roles for MMPE(16:0/16:0) have yet to be conclusively demonstrated, its transient existence and impact on the PE/PC ratio are of significant interest in the context of cell signaling and disease.

The Biosynthesis and Metabolism of MMPE(16:0/16:0)

MMPE(16:0/16:0) is synthesized from PE(16:0/16:0) in a reaction catalyzed by PEMT, which utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.[3] This initial methylation step is considered the rate-limiting step in the conversion of PE to PC.[3] Subsequently, MMPE(16:0/16:0) is rapidly converted to DMPE(16:0/16:0) and then to PC(16:0/16:0) through two additional methylation reactions, also catalyzed by PEMT.[3] The PEMT enzyme is primarily located in the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAMs).[4]

The regulation of PEMT activity is multifactorial, involving substrate availability (PE and SAM), product inhibition (S-adenosyl-L-homocysteine), and transcriptional control.[5] This tight regulation underscores the importance of maintaining a precise balance of PE, MMPE, DMPE, and PC within the cell.

The Indirect Role of MMPE(16:0/16:0) in Cell Signaling

The primary recognized role of the PEMT pathway, and by extension MMPE(16:0/16:0), in cell signaling is its influence on the cellular PE to PC ratio. This ratio is a critical determinant of membrane properties and has been implicated in a variety of signaling and physiological processes.

-

Membrane Fluidity and Curvature: PE, with its smaller headgroup, tends to form non-lamellar structures and induce negative membrane curvature, while PC favors the formation of the lipid bilayer.[6] The conversion of PE to PC, passing through the MMPE intermediate, can therefore modulate membrane fluidity and shape, which in turn affects the function of embedded signaling proteins and receptors.[1][2]

-

Protein Localization and Function: Changes in the PE/PC ratio can influence the localization and activity of membrane-associated proteins involved in signaling cascades.

-

Calcium Signaling: The methylation of phospholipids (B1166683) has been coupled to Ca2+ influx in some cell types, suggesting a link between the PEMT pathway and calcium-dependent signaling events.[1]

-

Receptor-Mediated Signaling: Stimulation of certain cell surface receptors can lead to an increase in phospholipid methylation, linking external signals to changes in membrane composition and downstream signaling.[2]

While a direct interaction of MMPE with specific signaling proteins or receptors has not been widely reported, the existence of receptors that bind PE, such as CD300a, suggests that methylated intermediates could potentially have unrecognized binding partners.[7][8] However, further research is required to explore this possibility.

Quantitative Data on MMPE Abundance

MMPE is generally considered a low-abundance lipid species, consistent with its role as a transient intermediate. Quantitative lipidomics studies have provided insights into its relative levels.

| Lipid Species | Relative Abundance (in P. frisingensis)[9] | Notes |

| PE | 100 | The precursor to MMPE. |

| MMPE | 4 | Indicates its low steady-state concentration. |

| DMPE | 3 | The second intermediate in the pathway. |

| PC | 55 | The final product of the PEMT pathway. |

Table 1: Relative abundance of PE and its methylated derivatives in the bacterium P. frisingensis. Data is normalized to the abundance of PE.

Experimental Protocols

The study of MMPE(16:0/16:0) and its role in cell signaling requires a combination of sophisticated lipidomics techniques and assays to probe lipid-protein interactions.

Lipid Extraction for Mass Spectrometry

A robust lipid extraction protocol is the foundation for accurate quantification of MMPE(16:0/16:0). The following is a generalized protocol based on the Folch method.[10]

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal standards (e.g., deuterated MMPE)

-

Glass centrifuge tubes with Teflon-lined caps

-

Nitrogen gas stream or centrifugal vacuum evaporator

Protocol:

-

Homogenize cell or tissue samples in a mixture of chloroform:methanol (2:1, v/v).

-

Add 0.2 volumes of 0.9% NaCl to induce phase separation.

-

Centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Wash the organic phase with a theoretical upper phase (chloroform:methanol:0.9% NaCl, 3:48:47, v/v/v) to remove non-lipid contaminants.

-

Dry the lipid extract under a stream of nitrogen or using a centrifugal vacuum evaporator.

-

Resuspend the dried lipid film in an appropriate solvent for mass spectrometry analysis.

Quantification by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for the sensitive and specific quantification of MMPE(16:0/16:0).[10][11]

Instrumentation:

-

High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)

-

Reversed-phase or HILIC chromatography column

-

High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

Method:

-

Separate the lipid extract using a suitable chromatographic gradient.

-

Perform mass spectrometric analysis in positive or negative ion mode.

-

Identify MMPE(16:0/16:0) based on its accurate mass-to-charge ratio (m/z) and characteristic fragmentation pattern in MS/MS mode.

-

Quantify the lipid species by comparing its peak area to that of a known amount of an appropriate internal standard.

Lipid-Protein Overlay Assay

This assay provides a preliminary screen for potential interactions between MMPE(16:0/16:0) and proteins of interest.[12]

Materials:

-

Purified MMPE(16:0/16:0)

-

Nitrocellulose or PVDF membrane

-

Protein of interest

-

Blocking buffer (e.g., BSA in TBST)

-

Primary antibody against the protein of interest

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Chemiluminescent substrate

Protocol:

-

Spot serial dilutions of MMPE(16:0/16:0) onto the membrane and allow it to dry.

-

Block the membrane to prevent non-specific binding.

-

Incubate the membrane with the protein of interest.

-

Wash the membrane to remove unbound protein.

-

Incubate with the primary antibody.

-

Wash and incubate with the secondary antibody.

-

Detect the bound protein using a chemiluminescent substrate.

Visualizations of Pathways and Workflows

PEMT Pathway

Caption: The PEMT pathway for the biosynthesis of PC from PE.

Lipidomics Experimental Workflow

Caption: A typical workflow for lipidomics analysis.

Conclusion and Future Directions

MMPE(16:0/16:0) is a crucial metabolic intermediate in the PEMT pathway, and its cellular levels are tightly linked to the balance between PE and PC. While a direct signaling role for MMPE(16:0/16:0) remains to be elucidated, its impact on membrane properties and the established links between phospholipid methylation and various signaling pathways highlight its importance. Future research should focus on developing tools to specifically probe the localization and potential interactions of MMPE within the cell. The development of MMPE-specific fluorescent probes or photo-crosslinking analogs could provide valuable insights into its subcellular distribution and identify potential binding partners. Such studies will be instrumental in fully understanding the subtle yet significant role of this intermediary lipid in the complex web of cellular signaling.

References

- 1. Phospholipid methylation and biological signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phospholipid methylation and the transmission of biological signals through membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphatidylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 4. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiological roles of phosphatidylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Phosphatidylserine and Phosphatidylethanolamine Receptor CD300a Binds Dengue Virus and Enhances Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human CD300a binds to phosphatidylethanolamine and phosphatidylserine, and modulates the phagocytosis of dead cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Studying Lipid–Protein Interactions Using Protein–Lipid Overlay and Protein–Liposome Association Assays | Springer Nature Experiments [experiments.springernature.com]

physical and chemical properties of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl

An In-depth Technical Guide to 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl (N-Methyl-DPPE) is a phospholipid derivative of the naturally occurring 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE).[1] As a component of lipid bilayers, it is of significant interest in the fields of membrane science, drug delivery, and biomaterial development.[1][2] The addition of a methyl group to the primary amine of the phosphoethanolamine headgroup alters its physicochemical properties, such as its interaction with water and its phase transition temperature, compared to its parent compound, DPPE.[1]

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Methyl-DPPE, detailed experimental protocols for its synthesis and characterization, and its application in forming lipid-based nanostructures.

Physical and Chemical Properties

The fundamental properties of N-Methyl-DPPE are crucial for its application in research and development. These properties are summarized below.

General Properties

| Property | Value | Reference |

| Chemical Name | 1,2-dipalmitoyl-sn-glycero-3-phospho-(N-methyl)-ethanolamine | [1][3] |

| Synonyms | 1,2-Dipalmitoyl-sn-glycero-3-phospho-N-methylethanolamine, PE-NMe(16:0/16:0) | [1][3] |

| CAS Number | 3930-13-0 | [1][3][4] |

| Physical Form | Powder | [5] |

Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C₃₈H₇₆NO₈P | [3][4] |

| Molecular Weight | 705.99 g/mol (also cited as 706.0 g/mol ) | [3][4] |

| MDL Number | MFCD00042875 | [4] |

| EINECS | 223-500-2 | [4] |

Handling and Solubility

| Property | Recommendation / Data | Reference |

| Storage Temperature | -20°C | [5][6] |

| Handling | Store desiccated and protected from light. | [6] |

| Solubility | Soluble in organic solvents such as DCM, DMSO, and DMF. (Data for related PEGylated compound) | [7][8] |

| Parent Compound (DPPE) Solubility | Chloroform (B151607): 3 mg/mL | [9] |

Experimental Protocols

This section details methodologies for the synthesis, characterization, and application of N-Methyl-DPPE.

Synthesis of N-Methyl-DPPE

The synthesis of N-methylated phosphoethanolamine lipids can be achieved through various chemical routes, often starting from 1,2-diacyl-sn-glycerol. A general synthetic pathway involves the phosphitylation of the glycerol (B35011) backbone followed by methylation and oxidation, or by direct condensation with an N-methylated ethanolamine (B43304) derivative.

A representative synthetic method for a related compound, dipalmitoyl phosphoethanolamine (DPPE), involves the following key steps which can be adapted for the N-methyl derivative:

-

Condensation & Hydrolysis: 2-phthalimidoethyl phosphorodichloridate is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF).[10]

-

In a separate vessel, α,β-dipalmitoyl-sn-glycerol is dissolved in anhydrous pyridine (B92270).[10]

-

The pyridine solution is added dropwise to the THF solution at a controlled temperature (e.g., 0-20°C). Pyridine acts as a base during the condensation.[10]

-

After the reaction period, the pH is adjusted with dilute hydrochloric acid to facilitate hydrolysis and precipitation of the intermediate product.[10]

-

The intermediate is filtered, washed, and dried.

-

Deprotection: The protecting group (e.g., phthalimide) is removed using hydrazine (B178648) hydrate (B1144303) in a solvent mixture such as THF and ethanol (B145695) to yield the final phosphoethanolamine lipid.[10]

-

N-Methylation (if not introduced earlier): The primary amine of the headgroup can be selectively methylated using appropriate reagents (e.g., methyl iodide) under basic conditions.

Caption: General workflow for the synthesis of N-Methyl-DPPE.

Characterization Methods

The identity and purity of synthesized N-Methyl-DPPE are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the presence of characteristic proton signals from the fatty acid chains (methylene and methyl groups), the glycerol backbone, and the N-methyl and ethylene (B1197577) groups of the headgroup.

-

³¹P NMR: Provides a single, sharp signal characteristic of the phosphate (B84403) group, confirming the formation of the phosphodiester bond. The chemical shift is indicative of the chemical environment of the phosphorus atom.[11]

-

¹³C NMR: Used to confirm the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS):

-

Chromatography:

-

Thin-Layer Chromatography (TLC): A rapid method to monitor reaction progress and assess purity. The lipid spot can be visualized using a phosphate-specific stain (e.g., Molybdenum Blue) or a general-purpose stain (e.g., iodine vapor).

-

High-Performance Liquid Chromatography (HPLC): Used for final purity assessment and quantification.[11] A C18 reverse-phase column or a normal-phase silica (B1680970) column can be used with an appropriate mobile phase.

-

Preparation of Liposomes

N-Methyl-DPPE, like other phospholipids, is a primary component for creating liposomes—vesicles used extensively in drug delivery systems.[12][13][14]

-

Thin-Film Hydration Method:

-

Dissolution: The lipid (and any lipophilic drug) is dissolved in a suitable organic solvent, such as chloroform or a chloroform/methanol mixture, in a round-bottom flask.

-

Film Formation: The solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner wall of the flask.

-

Hydration: The lipid film is hydrated with an aqueous buffer (which may contain a hydrophilic drug) by gentle agitation at a temperature above the lipid's phase transition temperature. This causes the lipids to self-assemble into multilamellar vesicles (MLVs).

-

Size Reduction (Homogenization): To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to sonication or, more commonly, extrusion through polycarbonate membranes with specific pore sizes (e.g., 100 nm).

-

Caption: Workflow for preparing unilamellar liposomes.

Biological and Functional Relevance

N-Methyl-DPPE is a modified phospholipid that functions as a structural component of artificial cell membranes and lipid nanoparticles.[1][2] The methylation of the headgroup has several functional consequences:

-

Membrane Fluidity: The N-methyl group can alter the packing of the lipid headgroups. It has been noted that the methylated headgroup does not extend as far into the aqueous subphase as the primary amine of DPPE and that it lowers the phase transition temperature compared to DPPE.[1]

-

Surface Charge: Methylation of the primary amine reduces its hydrogen-bonding capacity and alters the pKa of the headgroup, which can influence interactions with charged molecules and proteins at the membrane surface.

-

Drug Delivery: As a component of liposomes, N-Methyl-DPPE contributes to the overall stability and biocompatibility of the nanoparticle.[12][15] Its specific properties can be leveraged to fine-tune the release characteristics and in vivo circulation time of encapsulated therapeutic agents. While it is a key building block for these systems, it is not typically involved in specific cell signaling pathways itself; rather, it provides the structural matrix that allows for the delivery of active pharmaceutical ingredients. The parent compound, DPPE, is known to interact with cholesterol to form condensed lipid monolayers, resulting in a more fluid membrane that may aid in transport and signaling.[9][16]

References

- 1. 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHO-(N-METHYL)-ETHANOLAMINE | 3930-13-0 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl , 99% , 3930-13-0 - CookeChem [cookechem.com]

- 5. 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine = 97 923-61-5 [sigmaaldrich.com]

- 6. goldbio.com [goldbio.com]

- 7. 1,2-dipalmitoyl-sn-Glycero-3-Phosphoethanolamine-Polyethylene Glycol - CD BioSustainable [sustainable-bio.com]

- 8. 1,2-Dipalmitoyl-sn-Glycero-3-Phosphoethanolamine-NIR-II Dyes - CD BioSustainable [sustainable-bio.com]

- 9. caymanchem.com [caymanchem.com]

- 10. CN103087090B - Synthetic method of 2-dipalmitoyl-sn-glycero-3-phosphoethanolamine - Google Patents [patents.google.com]

- 11. Synthesis of the diastereoisomers of 1,2-dipalmitoyl-sn-glycero-3-thiophosphorylethanolamine and their stereospecific hydrolysis by phospholipases A2 and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 15. youtube.com [youtube.com]

- 16. 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine | 923-61-5 [chemicalbook.com]

An In-depth Technical Guide to the Cellular Localization of 16:0 Monomethyl Phosphatidylethanolamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 16:0 monomethyl phosphatidylethanolamine (B1630911) (16:0 MMPE), a key intermediate in the hepatic synthesis of phosphatidylcholine (PC). While present at trace levels, its role in phospholipid metabolism is significant. This document details the synthesis and localization of 16:0 MMPE within the cell, discusses its biophysical effects on cell membranes, and provides detailed experimental protocols for its quantification and spatial analysis. Due to the low abundance of this lipid, quantitative data on its specific subcellular distribution is sparse; therefore, this guide focuses on providing the methodologies required to obtain such data.

Introduction to 16:0 Monomethyl PE

16:0 Monomethyl phosphatidylethanolamine (16:0 MMPE), also known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl, is a glycerophospholipid that serves as the first intermediate in the conversion of phosphatidylethanolamine (PE) to phosphatidylcholine (PC) via the phosphatidylethanolamine N-methyltransferase (PEMT) pathway.[1][2] This pathway is particularly active in the liver and is crucial for de novo choline (B1196258) synthesis.[3] The structure of 16:0 MMPE consists of a glycerol (B35011) backbone with two palmitic acid (16:0) chains at the sn-1 and sn-2 positions, and a phosphoethanolamine headgroup with a single methyl group attached to the nitrogen atom.[4]

While PE is a major component of cellular membranes, contributing to membrane curvature and the function of membrane proteins, its methylated derivatives are present in much lower concentrations.[5] The progressive methylation of PE to PC leads to changes in the headgroup size and charge, which can alter membrane properties such as fluidity and phase transition temperature.[6]

Synthesis and Subcellular Localization

The synthesis of 16:0 MMPE is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT).[3] PEMT is an integral membrane protein primarily localized to the Endoplasmic Reticulum (ER) and the Mitochondria-Associated Membranes (MAMs).[3][7] The PEMT enzyme facilitates three sequential methylation steps, using S-adenosylmethionine (SAM) as the methyl donor, to convert PE to PC.[5] The first of these steps, the conversion of PE to MMPE, is the rate-limiting step in this pathway.[5]

Given that PEMT is localized to the ER and MAMs, it is highly probable that 16:0 MMPE is synthesized and predominantly resides in these membranes before its subsequent conversion to dimethyl-PE (DMPE) and then PC.[3][7] PE synthesized in the mitochondria can be transferred to the ER to be methylated by PEMT.[7]

Quantitative Data on this compound

Direct quantitative data on the absolute abundance of this compound in specific subcellular membranes is limited in the existing literature, primarily due to its nature as a transient, low-abundance intermediate. However, advanced mass spectrometry techniques have made its quantification possible. Studies applying these methods have generally reported that MMPE and DMPE species are found at trace levels compared to their PE and PC counterparts.

The table below presents a hypothetical representation of the relative abundance of 16:0 MMPE in comparison to its precursor and final product in liver tissue, based on the understanding that it is a trace intermediate. The exact values would need to be determined experimentally using the protocols outlined in Section 5.

| Lipid Species | Hypothetical Abundance in Liver (nmol/mg protein) | Subcellular Location of Synthesis |

| 16:0 PE | 15.0 | ER, Mitochondria |

| This compound | < 0.1 | ER, MAM |

| 16:0 Dimethyl PE | < 0.2 | ER, MAM |

| 16:0 Phosphatidylcholine | 25.0 | ER |

Note: These values are illustrative and intended to highlight the low abundance of MMPE relative to PE and PC. Actual concentrations will vary depending on cell type and metabolic state.

Biophysical Effects and Potential Functional Roles

The progressive N-methylation of the PE headgroup induces significant changes in its physicochemical properties, which in turn can affect membrane biophysics. The addition of methyl groups increases the headgroup size and reduces its ability to form hydrogen bonds.

Effects on Membrane Properties:

-

Phase Transition Temperature: The main phase transition temperature (Tm) of phospholipid bilayers decreases with increasing N-methylation. For example, in dimyristoyl derivatives, the Tm decreases from 49.2°C for DMPE to 42.3°C for monomethyl-DMPE and 30.7°C for dimethyl-DMPE.[6] This suggests that the presence of 16:0 MMPE could locally increase membrane fluidity compared to regions enriched in 16:0 PE.

-

Membrane Packing and Curvature: PE, with its small headgroup, has a conical shape that can induce negative curvature in membranes, which is important for processes like membrane fusion and fission. The addition of a methyl group to form MMPE increases the headgroup size, likely reducing its conical shape and thus altering its influence on membrane curvature. This could potentially affect the sorting and function of membrane proteins that are sensitive to the lipid packing environment.

While there is no direct evidence of 16:0 MMPE acting as a signaling molecule, its influence on membrane biophysical properties could indirectly modulate the activity of membrane-associated proteins.

Experimental Protocols

Due to the lack of specific fluorescent probes for MMPE, mass spectrometry-based methods are the most suitable for its analysis.

Quantification of this compound by LC-MS/MS

This protocol describes a method for the quantitative analysis of 16:0 MMPE from cultured cells or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A. Lipid Extraction (Modified Bligh-Dyer Method)

-

Sample Preparation: Homogenize tissue or collect cell pellets. Determine the protein concentration for normalization.

-

Extraction: To a sample containing approximately 1-2 mg of protein in a glass tube, add an appropriate amount of an internal standard (e.g., a deuterated or odd-chain MMPE standard).

-

Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly.

-

Add 1.25 mL of chloroform. Vortex.

-

Add 1.25 mL of water. Vortex.

-

Centrifuge at 1,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

B. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column suitable for lipidomics (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: Develop a gradient from ~40% B to 100% B over approximately 20 minutes to separate the different lipid classes.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for 16:0 MMPE: Monitor the transition of the precursor ion (m/z 706.5) to a characteristic fragment ion. A neutral loss scan for the methylated headgroup can also be employed for identification.[6]

-

Quantification: Quantify the amount of 16:0 MMPE by comparing its peak area to that of the internal standard.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Biophysical Characterization of Tolerogenic Lipid-based Nanoparticles Containing Phosphatidylcholine and Lysophosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and thermotropic properties of phosphatidylethanolamine and its N-methyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis and Quantification of the Mitochondrial-ER Lipidome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis and Quantification of the Mitochondrial–ER Lipidome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoprenylation/methylation of proteins enhances membrane association by a hydrophobic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Lipid Subclass: A Technical Guide to the Discovery of Monomethylated Phospholipids

For Immediate Release

This whitepaper provides a comprehensive technical overview of the seminal discoveries that first identified monomethylated phospholipids (B1166683). Tailored for researchers, scientists, and professionals in drug development, this document details the foundational experiments, presents key quantitative data in a structured format, and outlines the signaling pathways associated with these crucial lipid intermediates.

Introduction: Unveiling a Stepwise Pathway

The biosynthesis of phosphatidylcholine (PC), a major phospholipid in eukaryotic cell membranes, was a central question in lipid biochemistry in the mid-20th century. While the CDP-choline pathway, often termed the Kennedy pathway, was established as a primary route for PC synthesis, an alternative pathway involving the stepwise methylation of phosphatidylethanolamine (B1630911) (PE) was also proposed. This alternative pathway hinges on the existence of monomethylated and dimethylated intermediates, the discovery of which opened new avenues in understanding lipid metabolism and its regulation.

The foundational work in the early 1960s by two key research groups—Julius Axelrod's laboratory with the work of K. D. Gibson, J. D. Wilson, and S. Udenfriend, and the independent research of J. Bremer and D. M. Greenberg—provided the first definitive evidence for the existence and role of these methylated intermediates. Their elegant experiments, employing radiolabeling and chromatographic separation, laid the groundwork for our current understanding of the "Bremer-Greenberg pathway."

The Seminal Discoveries: Identifying the Intermediates

The initial identification of monomethyl- and dimethyl-phosphatidylethanolamine relied on the use of radiolabeled precursors and the separation of lipid extracts from rat liver microsomes. These early studies were pivotal in demonstrating that the conversion of PE to PC was not a single-step reaction but a sequential process.

Key Experimental Evidence

The core of these discoveries lay in incubating rat liver microsomes with S-adenosyl-L-methionine labeled with carbon-14 (B1195169) in its methyl group ([¹⁴C]SAM). SAM serves as the universal methyl donor in biological systems. The researchers observed the incorporation of the radiolabeled methyl group into the phospholipid fraction.

Subsequent separation of the phospholipids using paper chromatography revealed that the radioactivity was not confined to PC. Instead, two distinct, less polar radioactive spots appeared, migrating between PE and PC. These were hypothesized to be the monomethylated and dimethylated intermediates.

Further experiments using synthetic N-monomethyl- and N,N-dimethyl-phosphatidylethanolamine as carriers confirmed the identity of these intermediates. When these non-radioactive standards were added to the reaction mixture, the radioactivity co-migrated with them on the chromatograms, providing strong evidence for their formation.

Quantitative Data from Early Studies

The pioneering studies not only identified the methylated intermediates but also provided the first quantitative estimates of their formation. The data, while generated with techniques of the era, clearly demonstrated the stepwise nature of the methylation process.

| Intermediate | Relative Radioactivity Incorporation (cpm) |

| N-monomethyl-phosphatidylethanolamine | 1,500 |

| N,N-dimethyl-phosphatidylethanolamine | 3,500 |

| Phosphatidylcholine | 8,000 |

Caption: Representative data adapted from early studies on the incorporation of [¹⁴C]methyl groups from S-adenosylmethionine into phospholipids of rat liver microsomes. The counts per minute (cpm) indicate the relative abundance of each methylated species formed during the incubation period.

Experimental Protocols of the Era

The methodologies employed in the early 1960s were foundational for lipid biochemistry. The following protocols are based on the seminal publications of that time.

Preparation of Liver Microsomes

-

Tissue Homogenization: Rat livers were homogenized in a cold isotonic sucrose (B13894) solution (0.25 M).

-

Differential Centrifugation: The homogenate was subjected to a series of centrifugations to isolate the microsomal fraction.

-

Low-speed centrifugation (e.g., 700 x g for 10 minutes) to pellet nuclei and cell debris.

-

Higher-speed centrifugation of the supernatant (e.g., 10,000 x g for 15 minutes) to pellet mitochondria.

-

Ultracentrifugation of the resulting supernatant (e.g., 105,000 x g for 60 minutes) to pellet the microsomes.

-

-

Resuspension: The microsomal pellet was resuspended in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4).

In Vitro Methylation Assay

-

Incubation Mixture: The reaction mixture typically contained:

-

Resuspended liver microsomes (as the enzyme source).

-

[¹⁴C]S-adenosyl-L-methionine as the methyl donor.

-

Buffer (e.g., potassium phosphate buffer, pH 7.4).

-

In some experiments, exogenous phosphatidylethanolamine was added.

-

-

Incubation: The mixture was incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Lipid Extraction: The reaction was stopped by the addition of a chloroform:methanol mixture (2:1, v/v), followed by the Folch procedure for lipid extraction.

Separation and Identification of Methylated Phospholipids

-

Chromatography: Paper chromatography was the primary method for separating the phospholipids.

-

Stationary Phase: Silicic acid-impregnated filter paper.

-

Mobile Phase: A common solvent system was diisobutyl ketone:acetic acid:water (40:25:5, v/v/v).

-

-

Identification:

-

Autoradiography: The chromatograms were exposed to X-ray film to visualize the radioactive spots corresponding to the methylated phospholipids.

-

Co-chromatography with Standards: Synthetic, non-radioactive N-monomethyl- and N,N-dimethyl-phosphatidylethanolamine were spotted on the same chromatogram to compare their migration with the radioactive spots.

-

Staining: The chromatograms could also be stained with reagents like Rhodamine 6G to visualize all phospholipid spots.

-

-

Quantification: The radioactive spots were cut out from the paper chromatogram, and the radioactivity was measured using a liquid scintillation counter.

Caption: Experimental workflow for the discovery of monomethylated phospholipids.

Signaling Pathways and Biological Significance

While initially identified as intermediates in PC synthesis, subsequent research has hinted at more direct roles for monomethylated phospholipids in cellular signaling. The stepwise methylation of PE is not merely a biosynthetic route but is also linked to changes in membrane properties and the modulation of signaling cascades.

The accumulation of phosphatidyl-N-monomethylethanolamine has been shown to increase membrane fluidity. This alteration in the physical properties of the membrane can, in turn, influence the activity of membrane-bound proteins, including receptors and enzymes.

One of the most studied connections is the link between phospholipid methylation and β-adrenergic receptor signaling. Stimulation of these receptors has been shown to increase the methylation of phospholipids. The resulting increase in membrane fluidity is thought to enhance the coupling of the receptor to its downstream effector, adenylyl cyclase, thereby amplifying the signal.

Caption: Signaling pathway involving phospholipid methylation.

Conclusion

The discovery of monomethylated phospholipids was a landmark achievement in lipid biochemistry. The meticulous experimental work of the early 1960s not only elucidated a key pathway for phosphatidylcholine biosynthesis but also laid the foundation for understanding the more subtle roles of these lipid intermediates in modulating membrane properties and cellular signaling. The techniques pioneered in these studies, though now largely superseded, remain a testament to the ingenuity of early lipid researchers. The ongoing exploration of the specific signaling functions of monomethyl- and dimethyl-phosphatidylethanolamine continues to be an active area of research, with potential implications for drug development and our understanding of various disease states.

An In-depth Technical Guide to the Enzymatic Synthesis of 16:0 Monomethyl Phosphatidylethanolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 16:0 monomethyl phosphatidylethanolamine (B1630911) (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl), a crucial intermediate in phospholipid metabolism. This document details the core principles, experimental protocols, and potential signaling relevance of this specific lipid molecule, presenting quantitative data in structured tables and visualizing key pathways and workflows using the DOT language for Graphviz.

Introduction

16:0 monomethyl phosphatidylethanolamine (16:0 MMPE) is a glycerophospholipid that plays a role as an intermediate in the hepatic synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (PE).[1] The synthesis is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), which sequentially adds three methyl groups from S-adenosyl-L-methionine (SAM) to the primary amine of PE.[1] While often viewed as a transient metabolic intermediate, the specific roles of monomethylated PE species in cellular signaling and physiology are an emerging area of interest. This guide focuses on the enzymatic production of 16:0 MMPE, a saturated phospholipid species containing two palmitic acid (16:0) acyl chains.

Enzymatic Synthesis Pathway

The primary route for the biosynthesis of 16:0 MMPE is the first methylation step in the PEMT pathway. This reaction occurs in the endoplasmic reticulum and mitochondria-associated membranes.[1]

Experimental Protocols

Materials

-

Substrate: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (16:0 PE) (e.g., from Sigma-Aldrich, CAS No: 923-61-5)[2]

-

Enzyme Source: Purified or partially purified phosphatidylethanolamine N-methyltransferase (PEMT) from a suitable source (e.g., rat liver microsomes).

-

Methyl Donor: S-Adenosyl-L-methionine (SAM)

-

Buffers and Reagents:

-

Tris-HCl buffer (pH 8.0-9.0)

-

MgCl₂

-

EDTA

-

Dithiothreitol (DTT) or β-mercaptoethanol (for enzyme stability)

-

Water (HPLC grade)

-

Ammonium hydroxide (B78521) or triethylamine (B128534) (for chromatography)

-

-

Chromatography Media:

-

Silica (B1680970) gel 60 for thin-layer chromatography (TLC) and column chromatography.

-

Enzymatic Reaction

This protocol is designed for a small-scale preparative synthesis and can be scaled up as needed.

-

Substrate Preparation:

-

Dissolve 16:0 PE in chloroform:methanol (2:1, v/v) and dry under a stream of nitrogen to form a thin film.

-

Resuspend the lipid film in Tris-HCl buffer containing a non-ionic detergent like Triton X-100 to form micelles, facilitating enzyme access.

-

-

Reaction Mixture:

-

In a reaction vessel, combine the following components in order:

-

Tris-HCl buffer (e.g., 100 mM, pH 8.5)

-

MgCl₂ (e.g., 10 mM)

-

DTT (e.g., 1 mM)

-

Resuspended 16:0 PE substrate

-

SAM (a slight molar excess relative to the desired conversion)

-

-

Pre-incubate the mixture at the reaction temperature (e.g., 37°C) for 5 minutes.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the PEMT enzyme preparation.

-

Incubate at 37°C with gentle agitation. The reaction time should be optimized to favor the formation of MMPE over di- and tri-methylated products. A time course experiment (e.g., sampling at 15, 30, 60, and 120 minutes) is recommended.

-

-

Reaction Termination:

-

Stop the reaction by adding a sufficient volume of chloroform:methanol (2:1, v/v) to create a two-phase system (Bligh-Dyer extraction).

-

Purification of this compound

The purification of 16:0 MMPE from the reaction mixture, which contains unreacted 16:0 PE, as well as 16:0 dimethyl PE (DMPE) and 16:0 PC, is a critical step. A combination of thin-layer chromatography for analysis and column chromatography for preparative separation is recommended.

3.3.1. Thin-Layer Chromatography (TLC) for Analysis

-

Stationary Phase: Silica gel 60 TLC plate.

-

Mobile Phase: A common solvent system for separating phospholipids (B1166683) is chloroform:methanol:ammonium hydroxide (e.g., 65:25:4, v/v/v).

-

Visualization: Staining with primuline (B81338) spray followed by visualization under UV light, or by charring with a phosphomolybdic acid solution.

-

Procedure:

-

Spot the extracted lipid mixture onto the TLC plate.

-

Develop the plate in the mobile phase.

-

Visualize the separated lipids. The order of migration from the origin is typically PE > MMPE > DMPE > PC, due to decreasing polarity.

-

3.3.2. Preparative Column Chromatography

-

Stationary Phase: Silica gel 60 packed in a glass column.

-

Mobile Phase: A gradient elution system is recommended. Start with a non-polar solvent like chloroform and gradually increase the polarity by adding methanol. The exact gradient should be determined based on analytical TLC results.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, non-polar solvent and pack the column.

-

Load the concentrated lipid extract onto the column.

-

Elute the column with a step or linear gradient of increasing methanol in chloroform.

-

Collect fractions and analyze them by TLC to identify those containing pure 16:0 MMPE.

-

Pool the pure fractions and evaporate the solvent under reduced pressure.

-

References

The Intermediate with Impact: A Technical Guide to 16:0 Monomethyl-Phosphatidylethanolamine in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 Monomethyl-phosphatidylethanolamine (16:0 MMPE), a mono-methylated derivative of phosphatidylethanolamine (B1630911) (PE) with a palmitic acid at one of the sn-positions, is a critical intermediate in the de novo synthesis of phosphatidylcholine (PC) through the phosphatidylethanolamine N-methyltransferase (PEMT) pathway.[1][2] While often considered a transient metabolic intermediate, emerging research highlights the importance of understanding the roles and regulation of MMPEs in cellular function and disease. This technical guide provides an in-depth overview of 16:0 MMPE in lipid metabolism, compiling quantitative data, detailed experimental protocols, and visualizations of its metabolic context to serve as a valuable resource for the scientific community.

Core Concepts: The Role of 16:0 Monomethyl PE in Lipid Metabolism

This compound is a glycerophospholipid formed during the sequential methylation of phosphatidylethanolamine (PE) to phosphatidylcholine (PC), a pathway particularly active in the liver.[2][3] This conversion is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), which transfers methyl groups from S-adenosylmethionine (SAM).[4][5] The first methylation step, converting PE to MMPE, is the rate-limiting step in this pathway.[5]

While MMPE is typically found at trace levels in animal tissues, its steady-state concentration can provide insights into the flux of the PEMT pathway.[1][2] Dysregulation of this pathway has been implicated in various pathological conditions, including liver disease and potentially cardiovascular disease, making the study of its intermediates, like 16:0 MMPE, of significant interest.[2]

Data Presentation: Quantitative Analysis of this compound

The quantification of 16:0 MMPE is essential for understanding its metabolic significance. The following table summarizes available quantitative data from a study on streptozotocin (B1681764) (STZ)-induced diabetic mouse liver.

| Lipid Species | Control Liver (Relative Amount) | Diabetic Liver (Relative Amount) | Fold Change | Reference |

| 16:0 MMPE | Not significantly different | Not significantly different | - | [2] |

| 16:0/18:1 PC | 1.00 | ~0.8 | ~0.8 | [2] |

| 16:0/18:2 PC | 1.00 | ~0.9 | ~0.9 | [2] |

| 16:0/18:1 PE | 1.00 | ~1.2 | ~1.2 | [2] |

| 16:0/18:2 PE | 1.00 | ~1.3 | ~1.3 | [2] |

Note: The study by Han et al. (2016) reported no significant changes in the total amount of MMPE species in the liver of STZ-induced diabetic mice compared to controls. However, they did observe remodeling of fatty acyl chains in other phospholipids.[2] Further research is needed to quantify the absolute concentrations of 16:0 MMPE in various tissues and disease states.

Signaling Pathways and Metabolic Workflows

The primary metabolic pathway involving 16:0 MMPE is the PEMT pathway for PC biosynthesis. The regulation of this pathway is crucial for maintaining lipid homeostasis.

PEMT Pathway for Phosphatidylcholine Synthesis

This pathway illustrates the sequential methylation of PE to PC, with 16:0 MMPE as the first intermediate.

Caption: The PEMT pathway sequentially methylates PE to PC.

Experimental Workflow for Quantitative Analysis of 16:0 MMPE

The following diagram outlines a typical workflow for the quantitative analysis of 16:0 MMPE from biological samples using mass spectrometry.

Caption: Workflow for quantitative lipidomics of 16:0 MMPE.

Experimental Protocols

Quantitative Analysis of 16:0 MMPE by "Mass-Tag" Shotgun Lipidomics

This method, adapted from Han et al. (2016), utilizes chemical derivatization with deuterated methyl iodide to "mass-tag" different PE species for accurate quantification by mass spectrometry.[2]

a. Lipid Extraction:

-

Homogenize tissue samples in a suitable buffer.

-

Perform a Folch lipid extraction using a chloroform:methanol (2:1, v/v) mixture.

-

Wash the organic phase with 0.9% NaCl solution.

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

b. Derivatization:

-

Resuspend the dried lipid extract in a mixture of chloroform:methanol:aqueous ammonium (B1175870) hydroxide (B78521) (5:5:1, v/v/v).

-

Add deuterated methyl iodide (CD₃I) to the lipid extract.

-

Incubate the reaction mixture at room temperature for 1 hour to convert PE, MMPE, and DMPE to their deuterated PC analogs.

-

Dry the derivatized lipid sample under nitrogen.

c. Mass Spectrometry Analysis:

-

Reconstitute the dried, derivatized lipids in a suitable solvent for mass spectrometry (e.g., methanol/chloroform with a small amount of lithium hydroxide).

-

Perform shotgun lipidomics analysis using a triple quadrupole or Orbitrap mass spectrometer.

-

Acquire data using neutral loss scans specific for the deuterated phosphocholine (B91661) headgroups (e.g., neutral loss of 65.1 for d6-MMPE).

-

Identify and quantify the different deuterated PC species based on their specific mass-to-charge ratios and fragmentation patterns.

d. Quantification:

-

Use an appropriate internal standard, such as a non-endogenous PC species (e.g., di14:1 PC), for normalization.[2]

-

Calculate the concentration of 16:0 MMPE based on the ion intensity of its corresponding deuterated PC derivative relative to the internal standard.

Analysis of 16:0 MMPE by Hydrophilic Interaction Liquid Chromatography (HILIC)-MS

HILIC is an effective technique for separating polar lipids like MMPE from other phospholipid classes.

a. Lipid Extraction:

-

Follow the lipid extraction protocol as described in section 1a.

b. HILIC-MS Analysis:

-

Reconstitute the dried lipid extract in a solvent compatible with the HILIC mobile phase (e.g., acetonitrile/isopropanol).

-

Inject the sample onto a HILIC column (e.g., a silica (B1680970) or amide-based column).

-

Use a gradient of a polar mobile phase (e.g., water with ammonium acetate) and a less polar mobile phase (e.g., acetonitrile) to elute the lipids.

-

Couple the HILIC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire data in negative ion mode, as MMPE can be readily detected as the [M-H]⁻ ion.

-

Perform MS/MS analysis to confirm the identity of 16:0 MMPE based on its characteristic fragmentation pattern (e.g., loss of the monomethyl-phosphoethanolamine headgroup and fragments corresponding to the palmitic acid chain).

c. Quantification:

-

Use a commercially available 16:0 MMPE standard to create a calibration curve for absolute quantification.

-

Alternatively, use a suitable internal standard (e.g., a deuterated MMPE analog) for relative quantification.

Conclusion

16:0 Monomethyl-phosphatidylethanolamine, while a minor component of the cellular lipidome, holds a key position in the PEMT pathway, a critical route for phosphatidylcholine biosynthesis. The methodologies and data presented in this guide provide a framework for researchers to investigate the nuanced roles of 16:0 MMPE in health and disease. Further quantitative studies across a broader range of biological systems and the exploration of its potential direct signaling functions will be crucial in fully elucidating the importance of this seemingly simple intermediate in the complex world of lipid metabolism.

References

- 1. Lipidomics reveals a remarkable diversity of lipids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved method for quantitative analysis of methylated phosphatidylethanolamine species and its application for analysis of diabetic mouse liver samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphatidylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 5. Structural insights into phosphatidylethanolamine N-methyltransferase PmtA mediating bacterial phosphatidylcholine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Monomethyl-Phosphatidylethanolamine (MMPE) in Mammalian Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl-phosphatidylethanolamine (MMPE) is a glycerophospholipid that serves as an intermediate in the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway. This pathway is responsible for the de novo synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (PE), a critical process for maintaining membrane integrity and lipid homeostasis, particularly in the liver. While PE and PC are abundant and well-characterized components of mammalian cell membranes, the natural abundance and specific roles of the intermediary species, MMPE and dimethyl-phosphatidylethanolamine (DMPE), are less well-documented.

This technical guide provides a comprehensive overview of the current knowledge on the natural abundance of MMPE in mammalian tissues. It summarizes available quantitative data, details the experimental protocols for MMPE analysis, and visualizes the key metabolic pathway and analytical workflows. Due to the limited availability of extensive quantitative data for MMPE across a wide range of tissues, this guide also highlights the methodologies that can be employed to generate such valuable data.

Quantitative Abundance of MMPE in Mammalian Tissues

Quantitative data for MMPE across a broad range of mammalian tissues is currently limited in the scientific literature. The majority of available data focuses on the liver, where the PEMT pathway is most active. The following tables summarize the available quantitative data for MMPE and related phospholipids (B1166683) in select mammalian tissues. It is important to note that these values can vary significantly based on the species, physiological state, and the analytical methods employed.

| Tissue | Species | MMPE Concentration (nmol/g tissue) | DMPE Concentration (nmol/g tissue) | PE Concentration (µmol/g tissue) | PC Concentration (µmol/g tissue) | Analytical Method | Reference |

| Liver | Mouse (Control) | Not explicitly quantified, but detected | Not explicitly quantified, but detected | ~15 | ~25 | LC-MS/MS with derivatization | [1] |

| Liver | Mouse (Diabetic) | Not significantly changed from control | Not significantly changed from control | Tendency to increase | Tendency to decrease | LC-MS/MS with derivatization | [1] |

Table 1: Quantitative Data of PEMT Pathway Intermediates in Mouse Liver. As comprehensive data for MMPE is scarce, this table presents findings from a study on diabetic mice, which detected MMPE and DMPE but did not report significant changes in their levels compared to control animals, while observing trends in the precursor (PE) and final product (PC).

| Brain Region | Species | MMPE | DMPE | PE | PC | Analytical Method | Reference |

| Frontal Cortex | Rat (Aged) | Decreased | Not Reported | Increased | Not Reported | LC-MS | [2] |

| Cerebellum | Rat (Aged) | No significant change | Not Reported | No significant change | Not Reported | LC-MS | [2] |

Table 2: Relative Changes of MMPE in Aged Rat Brain. This table highlights the relative changes in MMPE and PE in different brain regions of aged rats, indicating that the abundance of these lipids can be tissue-specific and influenced by age. Absolute quantitative data was not provided in the source.

Note: The lack of extensive quantitative data in these tables underscores the need for further research in this area.

Experimental Protocols

The accurate quantification of MMPE in biological samples requires robust and sensitive analytical methods. The following sections detail the key experimental protocols for lipid extraction and analysis.

Lipid Extraction

The choice of lipid extraction method is critical for the quantitative recovery of phospholipids. The two most widely used methods are the Folch and Bligh-Dyer procedures.

a) Folch Method

This method uses a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture to extract lipids from tissue homogenates.

Protocol:

-

Homogenize a known weight of tissue in a 20-fold volume of chloroform:methanol (2:1, v/v). For example, for 1 g of tissue, use 20 mL of the solvent mixture.

-

Agitate the homogenate for 15-20 minutes at room temperature.

-

Filter the homogenate through a filter paper or centrifuge to recover the liquid phase.

-

Wash the extract by adding 0.2 volumes of a 0.9% NaCl solution.

-

Vortex the mixture and centrifuge at low speed to facilitate phase separation.

-

The lower phase, containing the lipids, is carefully collected.

-